

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-8-(trifluoromethyl)quinoline
Cat. No.:	B1376518

[Get Quote](#)

CAS Number: 1239460-75-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-bromo-8-(trifluoromethyl)quinoline**, a key building block in medicinal chemistry and materials science. The document elucidates its chemical and physical properties, provides a detailed, plausible synthetic route, and explores its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in drug discovery, supported by an understanding of the pharmacological significance of the quinoline scaffold. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] Its versatile biological activities span a wide range, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets. When combined with a bromine atom, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the resulting **5-bromo-8-(trifluoromethyl)quinoline** emerges as a highly valuable and strategic building block for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

Property	Value	Source/Rationale
CAS Number	1239460-75-3	ChemicalBook, American Elements[2][3]
Molecular Formula	<chem>C10H5BrF3N</chem>	ChemicalBook[2]
Molecular Weight	276.05 g/mol	ChemicalBook[2]
Boiling Point	309.6 ± 37.0 °C at 760 mmHg	American Elements[3]
Melting Point	Not experimentally determined in reviewed literature. Estimated to be in the range of 50-70 °C based on related structures.	N/A
Appearance	Expected to be a white to off-white solid.	General observation for similar compounds.
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and poorly soluble in water.	Predicted based on its chemical structure.

Spectroscopic Data (Predicted)

While a comprehensive, peer-reviewed spectroscopic analysis of this specific molecule is not readily available, the following data is predicted based on the analysis of structurally similar quinoline derivatives.[4][5][6]

2.2.1. ^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.0	dd	$J \approx 4.5, 1.5$ Hz	H-2
~8.4	dd	$J \approx 8.5, 1.5$ Hz	H-4
~8.0	d	$J \approx 8.0$ Hz	H-6
~7.8	d	$J \approx 8.0$ Hz	H-7
~7.6	dd	$J \approx 8.5, 4.5$ Hz	H-3

Rationale: The protons on the quinoline ring system will appear in the aromatic region (7.5-9.0 ppm). H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The trifluoromethyl group at C-8 will exert a strong electron-withdrawing effect, deshielding the protons on the carbocyclic ring (H-6 and H-7).

2.2.2. ^{13}C NMR (100 MHz, CDCl_3)

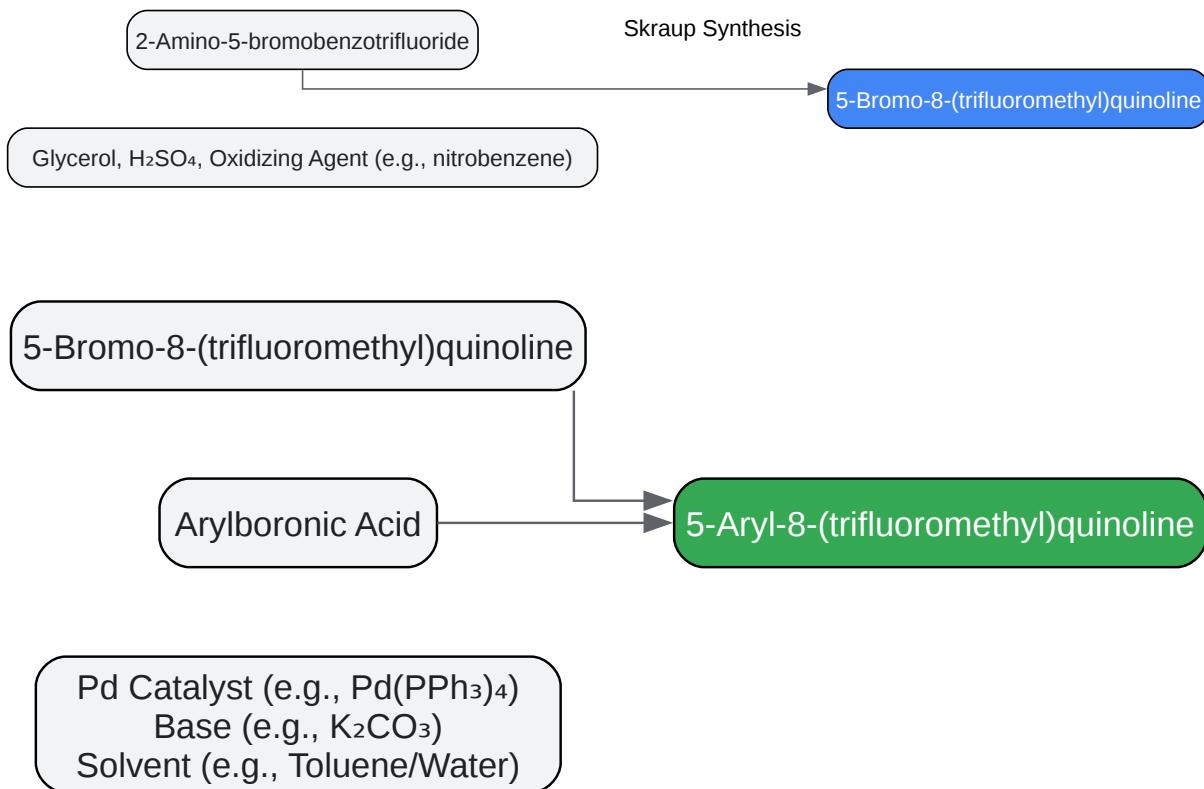
Chemical Shift (δ) ppm	Assignment
~152	C-2
~148	C-8a
~136	C-4
~133	C-6
~130	C-4a
~128 (q, $J \approx 30$ Hz)	C-8
~125	C-7
~123 (q, $J \approx 275$ Hz)	CF_3
~122	C-3
~118	C-5

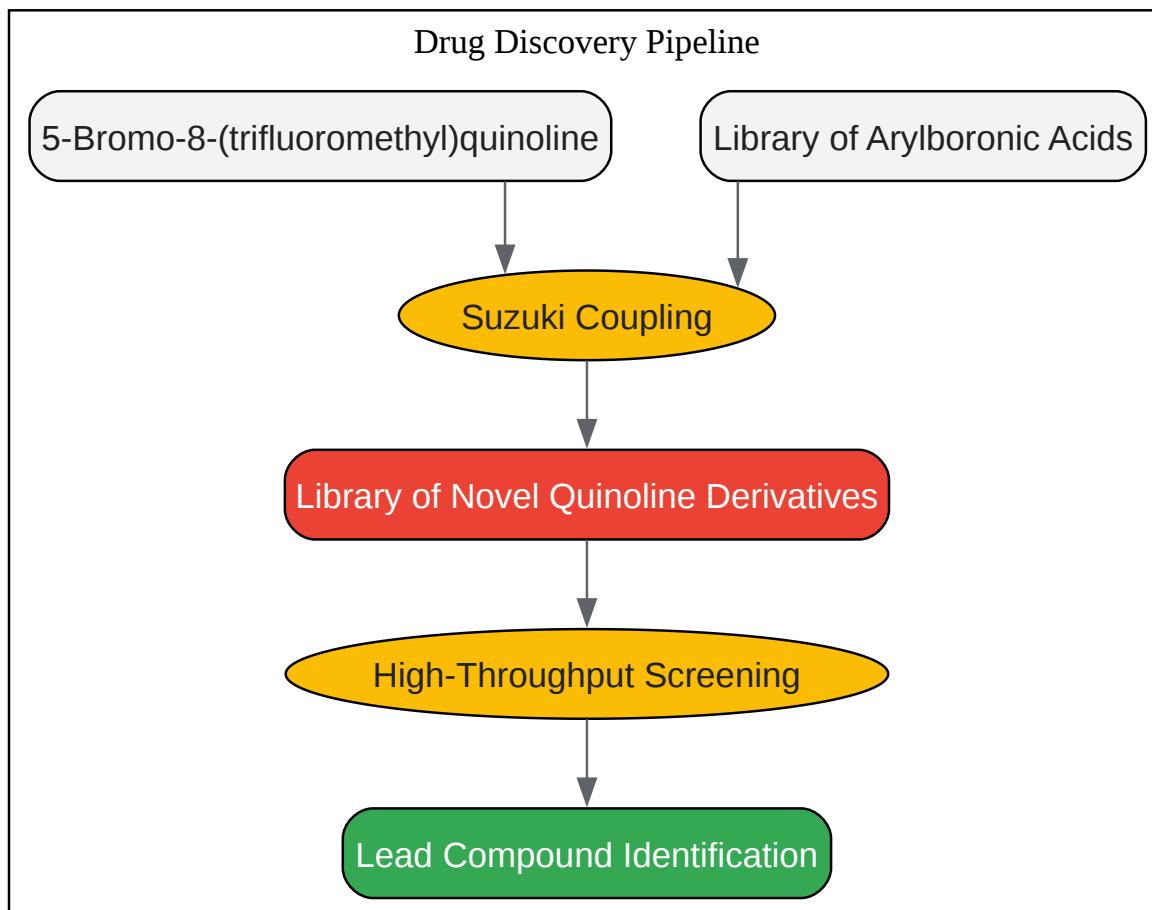
Rationale: The carbon attached to the trifluoromethyl group (C-8) will appear as a quartet due to C-F coupling. The CF_3 carbon itself will also be a quartet with a large coupling constant. The carbons in the heterocyclic ring (C-2, C-4, C-8a) will be at lower field due to the influence of the nitrogen atom.

2.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
1600-1620	Medium-Strong	C=N stretch
1500-1580	Strong	Aromatic C=C stretch
1100-1350	Strong	C-F stretch (asymmetric and symmetric)
800-850	Strong	C-H out-of-plane bend
550-650	Medium	C-Br stretch

2.2.4. Mass Spectrometry (EI)


m/z	Assignment
275/277	$[\text{M}]^+$ (isotopic pattern for Br)
206	$[\text{M} - \text{Br}]^+$
178	$[\text{M} - \text{Br} - \text{HCN}]^+$


Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound. Fragmentation is likely to involve the loss of the bromine atom and subsequent fragmentation of the quinoline ring.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of **5-bromo-8-(trifluoromethyl)quinoline** can be envisioned starting from a suitable aniline precursor, followed by a Skraup synthesis or a related cyclization reaction, and subsequent bromination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. rsc.org [rsc.org]

- 5. [beilstein-archives.org](#) [beilstein-archives.org]
- 6. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1376518#5-bromo-8-trifluoromethyl-quinoline-cas-number-917251-92-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com